Cas no 444898-84-4 (8-fluoroisoquinolin-1-ol)

8-Fluoroisoquinolin-1-ol is a fluorinated isoquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorine substituent at the 8-position and a hydroxyl group at the 1-position, enhances its reactivity and binding affinity in molecular interactions. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The fluorine atom improves metabolic stability and lipophilicity, while the hydroxyl group offers a site for further functionalization. Its high purity and well-defined chemical properties make it suitable for precision research in medicinal chemistry and drug discovery.
8-fluoroisoquinolin-1-ol structure
8-fluoroisoquinolin-1-ol structure
商品名:8-fluoroisoquinolin-1-ol
CAS番号:444898-84-4
MF:C9H6NOF
メガワット:163.14844
MDL:MFCD16987827
CID:871251
PubChem ID:45090798

8-fluoroisoquinolin-1-ol 化学的及び物理的性質

名前と識別子

    • 1(2H)-Isoquinolinone, 8-fluoro-
    • 8-fluoro-2H-isoquinolin-1-one
    • 8-fluoroisoquinolin-1-ol
    • SCHEMBL6798992
    • AS-39985
    • 8-fluoro-1(2H)-isoquinolinone
    • EN300-397613
    • AKOS022530730
    • DB-267141
    • 8-fluoro-1,2-dihydroisoquinolin-1-one
    • 1(2H)-Isoquinolinone,8-fluoro-(9CI)
    • AB89665
    • MFCD21876055
    • CS-0210712
    • F17625
    • 8-Fluoroisoquinolin-1(2H)-one
    • 444898-84-4
    • MDL: MFCD16987827
    • インチ: InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)
    • InChIKey: HPZLBFWUSRABGH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C(=C1)F)C(=NC=C2)O

計算された属性

  • せいみつぶんしりょう: 163.043341977g/mol
  • どういたいしつりょう: 163.043341977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

8-fluoroisoquinolin-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-397613-0.1g
8-fluoro-1,2-dihydroisoquinolin-1-one
444898-84-4 95%
0.1g
$285.0 2023-03-02
Ambeed
A203443-1g
8-Fluoroisoquinolin-1(2H)-one
444898-84-4 95%
1g
$350.0 2025-02-25
Enamine
EN300-397613-10.0g
8-fluoro-1,2-dihydroisoquinolin-1-one
444898-84-4 95%
10.0g
$6643.0 2023-03-02
Chemenu
CM223023-250mg
8-Fluoroisoquinolin-1(2H)-one
444898-84-4 95%+
250mg
$*** 2023-05-30
Chemenu
CM223023-5g
8-Fluoroisoquinolin-1(2H)-one
444898-84-4 95%
5g
$1061 2021-08-04
Alichem
A189007709-5g
8-Fluoroisoquinolin-1(2H)-one
444898-84-4 95%
5g
$1608.00 2023-09-01
Advanced ChemBlocks
M15808-1G
1(2H)-Isoquinolinone,8-fluoro-(9CI)
444898-84-4 97%
1G
$1,035 2023-09-15
Enamine
EN300-397613-1.0g
8-fluoro-1,2-dihydroisoquinolin-1-one
444898-84-4 95%
1g
$0.0 2023-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2323-1G
8-fluoroisoquinolin-1-ol
444898-84-4 95%
1g
¥ 4,158.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2323-10G
8-fluoroisoquinolin-1-ol
444898-84-4 95%
10g
¥ 20,790.00 2023-04-13

8-fluoroisoquinolin-1-ol 関連文献

8-fluoroisoquinolin-1-olに関する追加情報

Research Brief on 8-Fluoroisoquinolin-1-ol (CAS: 444898-84-4): Recent Advances and Applications

8-Fluoroisoquinolin-1-ol (CAS: 444898-84-4) is a fluorinated isoquinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The synthesis of 8-fluoroisoquinolin-1-ol has been optimized in recent years to improve yield and purity, with several research groups reporting novel synthetic routes. A 2023 study published in the Journal of Medicinal Chemistry detailed a scalable, one-pot synthesis method that utilizes palladium-catalyzed C-H fluorination, achieving a yield of over 85%. This advancement is particularly noteworthy as it addresses previous challenges associated with the introduction of fluorine at the 8-position of the isoquinoline scaffold, which is critical for enhancing the compound's metabolic stability and binding affinity.

In terms of biological activity, 8-fluoroisoquinolin-1-ol has shown promising results as a scaffold for kinase inhibitors. A recent Nature Communications article (2024) highlighted its use in the development of selective inhibitors for the JAK2 kinase, a target implicated in myeloproliferative disorders. The fluorinated derivative exhibited a 3-fold increase in inhibitory potency compared to its non-fluorinated counterpart, underscoring the importance of fluorine substitution in modulating biological activity. Additionally, molecular docking studies revealed that the fluorine atom forms critical interactions with the kinase's hinge region, providing a structural basis for its enhanced efficacy.

Beyond kinase inhibition, 8-fluoroisoquinolin-1-ol has also been investigated for its potential in antimicrobial and anti-inflammatory applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL), with minimal cytotoxicity to mammalian cells. The anti-inflammatory properties were further explored in a separate study, where the compound was shown to inhibit NF-κB signaling in macrophages, suggesting its potential as a lead for treating inflammatory diseases.

In conclusion, 8-fluoroisoquinolin-1-ol (CAS: 444898-84-4) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery. Recent advances in its synthesis and biological evaluation have positioned it as a promising candidate for the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics. Future research should focus on further optimizing its pharmacokinetic properties and exploring its potential in combination therapies.

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